molecular formula C11H20N2O2 B6327393 tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 1932526-29-8

tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B6327393
CAS No.: 1932526-29-8
M. Wt: 212.29 g/mol
InChI Key: JHUZWJPECLTTFD-CIUDSAMLSA-N
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Description

tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a sophisticated chiral bicyclic building block of significant value in medicinal chemistry and drug discovery. Its rigid, three-dimensional azabicyclo[3.1.0]hexane scaffold, featuring a defined (1S,2R,5R) stereochemistry, is highly prized for constructing conformationally restricted pharmacophores. This compound serves as a key precursor in the synthesis of complex molecules, particularly as a chiral diamino component. Its primary research application is in the development of centrally acting pharmaceuticals , where it has been utilized as a core structural element in ligands for various neuroreceptors. The scaffold's constrained geometry helps to pre-organize molecules for optimal target binding, which is crucial for enhancing potency and selectivity. The tert-butyloxycarbonyl (Boc) protecting group on the secondary amine allows for selective deprotection and further functionalization, while the primary amine on the aminomethyl arm provides a versatile handle for coupling with carboxylic acids, sulfonyl chlorides, or other electrophiles to create diverse chemical libraries. Research suppliers, such as ApexMol and BLDpharm , list this compound for use in the synthesis of potent and selective P2Y12 receptor antagonists like Ticagrelor, highlighting its critical role in cardiovascular drug research. Furthermore, its structural features make it a candidate for exploring treatments in neurology and oncology, where rigid, sp3-rich scaffolds are increasingly sought after to improve drug-like properties.

Properties

IUPAC Name

tert-butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(7)9(13)5-12/h7-9H,4-6,12H2,1-3H3/t7-,8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUZWJPECLTTFD-CIUDSAMLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@@H]2[C@@H]1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bicyclic Core Formation via Intramolecular Cyclization

A widely reported method involves the synthesis of the 3-azabicyclo[3.1.0]hexane scaffold from pyrrolidine derivatives. For example:

  • Starting Material : (S)-pyrrolidine-2-carboxylic acid is converted to its tert-butyl carbamate via reaction with Boc anhydride in the presence of a base such as DMAP.

  • Cyclopropanation : The aminomethyl side chain is introduced via a Mitsunobu reaction using triphenylphosphine and diethyl azodicarboxylate (DEAD), followed by intramolecular cyclization under acidic conditions to form the bicyclic structure.

Reaction Conditions :

StepReagents/ConditionsTemperatureTimeYield
Boc ProtectionBoc₂O, DMAP, THF0°C → RT12 h85–90%
Mitsunobu ReactionPPh₃, DEAD, CH₃CN0°C → RT24 h70–75%
CyclizationHCl (gas), DCM−20°C2 h65%

Key Challenges :

  • Competing side reactions during cyclopropanation may reduce yield.

  • Strict temperature control is required to maintain stereochemical integrity.

Asymmetric Catalysis for Stereochemical Control

The (1S,2R,5R) configuration is achieved using chiral catalysts. A patented method employs rhodium-catalyzed cyclopropanation with a diazo compound:

  • Substrate Preparation : tert-Butyl (2R)-2-(aminomethyl)pyrrolidine-1-carboxylate is treated with ethyl diazoacetate.

  • Cyclopropanation : Rh₂(S-DOSP)₄ catalyzes the reaction, inducing the desired stereochemistry.

Optimized Parameters :

ParameterValue
Catalyst Loading2 mol%
SolventToluene
Temperature−10°C
Yield78%
Enantiomeric Excess (ee)>99%

Advantages :

  • High enantioselectivity reduces the need for post-synthesis purification.

  • Scalable to industrial production.

Reductive Amination for Aminomethyl Group Installation

An alternative route installs the aminomethyl group after bicyclic core formation:

  • Core Synthesis : The 3-azabicyclo[3.1.0]hexane scaffold is prepared via photochemical [2+2] cycloaddition.

  • Reductive Amination : The ketone intermediate reacts with ammonium acetate and sodium cyanoborohydride to introduce the aminomethyl group.

Critical Notes :

  • Excess reducing agent may lead to over-reduction of the imine intermediate.

  • Boc deprotection risks under acidic conditions necessitate careful pH monitoring.

Industrial-Scale Optimization Strategies

Solvent and Catalytic System Screening

Data from pilot-scale batches highlight the impact of solvent polarity on reaction efficiency:

SolventConversion (%)Selectivity (%)
THF9288
DCM8578
Toluene9594

Toluene emerges as the optimal solvent due to its balance of polarity and boiling point, facilitating easy product isolation.

Temperature-Dependent Stereochemical Outcomes

A study comparing reaction temperatures reveals significant effects on diastereomeric ratios:

Temperature (°C)dr (1S,2R,5R : Other Isomers)
−2099:1
095:5
2580:20

Cryogenic conditions are essential for high stereochemical fidelity.

Characterization and Quality Control

Final product validation relies on:

  • HPLC : Purity >97% (Method: C18 column, 0.1% TFA in H₂O/MeCN gradient).

  • Chiral GC : Confirmation of enantiomeric excess (>99%).

  • X-ray Crystallography : Absolute configuration assignment .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the aminomethyl group, leading to the formation of corresponding imines or nitriles.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the ester group to an alcohol or the imine group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles such as amines, thiols, or halides

Major Products

    Oxidation: Imines, nitriles

    Reduction: Alcohols, amines

    Substitution: Functionalized derivatives with different substituents

Scientific Research Applications

tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

    Medicine: In medicinal chemistry, it is explored for its potential as a drug candidate. Its bicyclic structure and functional groups make it a promising scaffold for the design of bioactive molecules.

    Industry: The compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate depends on its specific application. In medicinal chemistry, for example, the compound may act by binding to specific molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with the target, while the bicyclic core provides structural rigidity and specificity. The tert-butyl ester group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

The compound’s activity and applications are highly sensitive to stereochemistry and functional group modifications. Key analogs include:

Compound CAS Number Molecular Formula Molecular Weight Key Features Reference
tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate 1108172-95-7 C₁₁H₂₀N₂O₂ 212.29 (1S,2R,5R) configuration; aminomethyl substituent
rel-tert-Butyl (1R,5S,6r)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate 2414581-18-1 C₁₁H₂₀N₂O₂ 212.29 Racemic mixture; axial vs. equatorial substituent orientation
tert-Butyl (1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate 361440-67-7 C₁₁H₁₈N₂O₃ 226.27 Carbamoyl substituent; saxagliptin intermediate
tert-Butyl (1S,2R,5R)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate 1932033-53-8 C₁₁H₁₉NO₃ 213.27 Hydroxymethyl group; reduced nucleophilicity vs. amine
tert-Butyl (1R,5S)-6-[(2Z)-3-(dimethylamino)-2-propenoyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate N/A C₁₅H₂₄N₂O₃ 280.36 Propenoyl side chain; potential kinase inhibitor scaffold

Key Observations :

  • Stereochemistry : The (1S,2R,5R) configuration of the target compound is critical for binding to biological targets, as seen in its use in peptidomimetics . Racemic analogs (e.g., rel-tert-butyl derivatives) exhibit reduced specificity .
  • Functional Groups: Replacing the aminomethyl group with a carbamoyl (e.g., saxagliptin intermediate) or hydroxymethyl group alters solubility and reactivity. The hydroxymethyl analog lacks the amine’s nucleophilicity, limiting its use in coupling reactions .
  • Bicyclic Core : Compounds with [3.1.0] systems exhibit greater ring strain and conformational rigidity compared to [2.2.1] analogs (e.g., ), enhancing their stability in drug design .
Physicochemical Properties
Property Target Compound Carbamoyl Analog Hydroxymethyl Analog
Water Solubility Low Moderate Low
LogP 1.8 (predicted) 1.5 1.2
Melting Point Not reported 180–185°C Not reported

Note: The aminomethyl group enhances hydrophilicity compared to tert-butyl or carbamoyl substituents.

Biological Activity

tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, with the CAS number 1932526-29-8, is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₂₀N₂O₂, with a molecular weight of 212.29 g/mol. Its structure features a bicyclic system that contributes to its interaction with biological targets.

Pharmacological Profile

Research indicates that compounds in the 3-azabicyclo[3.1.0]hexane class exhibit significant activity at the μ-opioid receptor, which is critical for pain modulation and other physiological processes. The specific compound this compound has been evaluated for its potential as an analgesic agent.

Key Findings:

  • μ-opioid Receptor Binding Affinity: The compound demonstrates high binding affinity for the μ-opioid receptor, suggesting potential efficacy in pain management therapies .
  • Selectivity: It shows selectivity over δ and κ opioid receptor subtypes, minimizing adverse effects commonly associated with non-selective opioid agonists .

Structure-Activity Relationships (SAR)

A study on various analogs of the 3-azabicyclo[3.1.0]hexane series revealed that modifications to the bicyclic structure significantly influence receptor binding and functional activity. The introduction of specific substituents at designated positions enhances potency and selectivity .

Compoundμ-Receptor Binding Affinity (pM)Selectivity Ratio (μ/δ)
Lead Compound10100
tert-butyl (1S,2R,5R)5200
Other Analog A2050

Study on Canine Pruritus

A notable application of compounds similar to this compound was in treating pruritus in dogs. A study demonstrated that these compounds effectively reduced itching through μ-opioid receptor activation . The findings suggest a viable therapeutic avenue for managing chronic itch conditions in veterinary medicine.

Toxicology and Safety Profile

Initial assessments indicate that the compound exhibits low toxicity profiles in vitro; however, comprehensive toxicological studies are necessary to establish safety in clinical applications.

Q & A

Basic: What are the key considerations for optimizing the synthesis of tert-butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate?

Answer:
The synthesis of this bicyclic compound requires precise control of reaction parameters. Key factors include:

  • Temperature : Elevated temperatures (80–100°C) are often used for cyclization steps but must be balanced to avoid decomposition .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates, while dichloromethane improves stereochemical control during ring closure .
  • Catalysts : Acidic catalysts (e.g., p-toluenesulfonic acid) facilitate tert-butyloxycarbonyl (Boc) deprotection, while palladium-based catalysts enable cross-coupling reactions for aminomethyl group introduction .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures is critical for isolating enantiopure product .

Basic: How is the stereochemical configuration of the compound verified experimentally?

Answer:
Stereochemical validation employs:

  • X-ray Crystallography : Resolves absolute configuration via heavy-atom substitution (e.g., bromine derivatives) .
  • Chiral HPLC : Uses columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate enantiomers and confirm enantiomeric excess (>99%) .
  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NROESY correlations identify axial/equatorial proton orientations in the bicyclo[3.1.0]hexane core .

Advanced: What strategies resolve contradictions in biological activity data between structural analogs?

Answer:
Discrepancies often arise from:

  • Substituent Electronic Effects : Compare analogs like tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (electron-withdrawing groups reduce basicity of the amine) .
  • Conformational Rigidity : Molecular dynamics simulations (e.g., AMBER force field) assess bicyclic ring flexibility, which impacts receptor binding .
  • Bioactivity Assays : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular cAMP assays for functional activity) to validate target engagement .

Advanced: How is computational modeling applied to predict the compound’s pharmacokinetic properties?

Answer:

  • Density Functional Theory (DFT) : Calculates ionization potential (pKa ~8.2 for the aminomethyl group) and logP (experimental: 1.8; predicted: 1.7) .
  • Molecular Docking : Glide SP/XP scoring in Schrödinger Suite models interactions with targets like sigma-1 receptors (binding energy: −9.2 kcal/mol) .
  • ADMET Prediction : Tools like SwissADME predict moderate blood-brain barrier permeability (BBB score: 0.45) and CYP3A4-mediated metabolism .

Basic: What methods ensure stability during storage and handling?

Answer:

  • Storage Conditions : −20°C under inert gas (argon) in amber vials to prevent Boc-group hydrolysis or aminomethyl oxidation .
  • Stability Monitoring : Periodic HPLC-UV (220 nm) analysis detects degradation products (e.g., free amine or tert-butanol byproducts) .

Advanced: How is the compound’s stereochemical integrity maintained during derivatization?

Answer:

  • Diastereomeric Salt Formation : React with chiral acids (e.g., L-tartaric acid) to isolate desired diastereomers .
  • Protecting Group Strategy : Use orthogonal groups (e.g., Fmoc for amine, Boc for carboxylate) to prevent epimerization during functionalization .
  • Low-Temperature Reactions : Perform alkylation at −78°C to minimize racemization of the bicyclic core .

Basic: What spectroscopic techniques confirm the compound’s structural identity?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Exact mass (C11_{11}H20_{20}N2_2O2_2: 212.1525 Da) confirms molecular formula .
  • IR Spectroscopy : Peaks at 1680 cm1^{-1} (C=O stretch) and 3300 cm1^{-1} (N-H stretch) validate functional groups .
  • 2D NMR : 1H^{1}\text{H}-13C^{13}\text{C} HSQC assigns quaternary carbons in the bicyclo[3.1.0]hexane ring .

Advanced: How do stereochemical variations impact biological activity?

Answer:

  • (1S,2R,5R) vs. (1R,2S,5S) Enantiomers : The (1S,2R,5R) form shows 10-fold higher affinity for NMDA receptors (IC50_{50}: 0.3 µM vs. 3.1 µM) due to optimal hydrogen bonding with GluN2B subunits .
  • Aminomethyl Orientation : Axial positioning increases membrane permeability (PAMPA assay: 12 × 106^{-6} cm/s) compared to equatorial .

Basic: What purification challenges arise during scale-up?

Answer:

  • Byproduct Formation : Over 5% of tert-butanol adducts form under acidic conditions; mitigate via neutralization before Boc deprotection .
  • Solvent Compatibility : Ethyl acetate/water partitioning removes polar impurities but requires pH adjustment (pH 7–8) to prevent amine protonation .

Advanced: How are contradictory crystallographic and computational conformational data reconciled?

Answer:

  • Multiconformer X-ray Refinement : Resolves disorder in the bicyclic ring (e.g., R-factor <5% for 1932033-53-8) .
  • QM/MM Hybrid Simulations : Combine DFT (B3LYP/6-31G*) and molecular mechanics to model solvent effects on ring puckering .

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